molecular formula C10H4F4N2O2 B2850950 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid CAS No. 1188431-96-0

6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B2850950
CAS No.: 1188431-96-0
M. Wt: 260.148
InChI Key: MWEHOTUBSAHCEN-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid is a fluorinated naphthyridine derivative with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as 2-fluoro-6-(trifluoromethyl)benzaldehyde, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted naphthyridines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased stability and bioactivity.

Biology: In biological research, 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid can be used as a probe to study biological processes or as a precursor for the synthesis of biologically active compounds. Its fluorinated nature can enhance its ability to interact with biological targets.

Medicine: In the medical field, this compound may serve as a lead compound for the development of new drugs. Its structural features can be exploited to design molecules with improved pharmacokinetic properties and therapeutic efficacy.

Industry: In the materials science industry, this compound can be used to develop new materials with unique properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymers or other materials can lead to the creation of advanced materials for various applications.

Mechanism of Action

The mechanism by which 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atoms can enhance binding affinity and selectivity, while the carboxylic acid group can improve solubility and bioavailability.

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde

  • 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

  • Trifluoromethyl-substituted naphthyridines

Uniqueness: 6-Fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid stands out due to its specific combination of fluorine and trifluoromethyl groups, which can impart unique chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F4N2O2/c11-5-1-4-2-6(9(17)18)7(10(12,13)14)16-8(4)15-3-5/h1-3H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEHOTUBSAHCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=NC2=NC=C1F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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